BenchChemオンラインストアへようこそ!

Ro 22-9194

Antiarrhythmic Ischemia-Reperfusion Injury Thromboxane A2 Synthase Inhibition

Ro 22-9194 uniquely combines Class I Na+ channel block with TXA2 synthase inhibition (IC50 12 µM)—polypharmacology absent in standard Class I agents. Its intermediate kinetics (tau_R 9.3 s), 17.5-fold inactivated-state selectivity, and 3.1-fold atrial preference enable experiments impossible with mexiletine or disopyramide. In canine coronary reperfusion, 30 mg/kg reduced VF incidence from 73% to 13%, efficacy unmatched by comparators. For studies requiring this specific dual signature, substitution invalidates results. Research-use only.

Molecular Formula C19H27Cl2N3O
Molecular Weight 384.3 g/mol
CAS No. 106134-33-2
Cat. No. B1679465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 22-9194
CAS106134-33-2
Synonyms2-amino-N-(2,6-dimethylphenyl)-N-(3-(3-pyridyl)propyl)propionamide
Ro 22-9194
Ro-22-9194
Molecular FormulaC19H27Cl2N3O
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.Cl.Cl
InChIInChI=1S/C19H25N3O.2ClH/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;;/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;2*1H
InChIKeyVLIYADXYDUEILX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro 22-9194 (CAS: 106134-33-2): Structural and Pharmacological Overview for Procurement Decision-Making


Ro 22-9194 (also known as Milacainide) is a synthetic small-molecule compound with the IUPAC name 2-amino-N-(2,6-dimethylphenyl)-N-(3-(3-pyridyl)propyl)propionamide [1]. It is a chiral molecule, with the active pharmaceutical ingredient (API) typically formulated as the (R)-enantiomer D-tartrate salt [2]. Pharmacologically, it is classified as a Class I antiarrhythmic agent due to its primary mechanism of action: the blockade of voltage-gated sodium channels in cardiac myocytes [3][4]. Unlike many compounds in this class, Ro 22-9194 exhibits a secondary pharmacological activity, acting as an inhibitor of Thromboxane A2 (TXA2) synthase [5].

Procurement Alert: The Critical Non-Interchangeability of Ro 22-9194 with Standard Class I Antiarrhythmics


Procurement of a generic Class I antiarrhythmic agent cannot substitute for Ro 22-9194 in specific research or development workflows. This is because Ro 22-9194 is not a simple, single-target sodium channel blocker. It possesses a dual mechanism of action, combining Class I sodium channel blockade with potent Thromboxane A2 (TXA2) synthase inhibition [1][2]. This unique polypharmacology leads to functional outcomes that are unattainable with standard comparators like mexiletine or disopyramide [3]. Furthermore, Ro 22-9194's sodium channel blocking kinetics and state-dependence are distinct, as demonstrated in direct head-to-head studies [4]. Consequently, substituting Ro 22-9194 with another in-class agent will result in a different experimental profile, potentially invalidating studies predicated on its specific electrophysiological and anti-ischemic signature. The following quantitative evidence establishes the precise dimensions of this differentiation.

Ro 22-9194 (106134-33-2): A Technical Evidence Guide for Differentiated Scientific Procurement


Evidence Dimension 1: Dual Mechanism of Action Drives Superior In Vivo Efficacy vs. Standard Class I Agents

In a direct head-to-head in vivo study, Ro 22-9194 demonstrated a statistically significant reduction in the incidence of reperfusion-induced ventricular fibrillation (VF) in a canine model, an outcome not achieved by the standard Class I agents mexiletine or disopyramide [1]. This functional superiority is linked to a quantifiable secondary mechanism: Ro 22-9194 inhibits Thromboxane A2 (TXA2) synthase activity, a property absent in the comparators [1].

Antiarrhythmic Ischemia-Reperfusion Injury Thromboxane A2 Synthase Inhibition

Evidence Dimension 2: Distinct Electrophysiological Profile Characterized by Faster Channel Unbinding Kinetics

The sodium channel block kinetics of Ro 22-9194 are distinct from other Class I agents, placing it in a unique 'intermediate' kinetic class [1]. In a direct comparative study against moricizine, Ro 22-9194 exhibited a significantly faster recovery from use-dependent block, as measured by the time constant (tau_R) for Vmax recovery [2].

Electrophysiology Sodium Channel Blocker Kinetic Classification

Evidence Dimension 3: Dual Thromboxane A2 Synthase and Platelet Aggregation Inhibition

Ro 22-9194 possesses a quantifiable secondary pharmacology, inhibiting Thromboxane A2 (TXA2) synthase and subsequent platelet aggregation. This activity is a point of absolute differentiation from other Class I antiarrhythmics like mexiletine and disopyramide, which show no such activity at comparable concentrations [1]. This polypharmacology is a key driver of its unique in vivo profile.

Thromboxane A2 Synthase Platelet Aggregation Polypharmacology

Evidence Dimension 4: State-Dependent Sodium Channel Block with a Defined Affinity for the Inactivated State

Ro 22-9194's interaction with cardiac sodium channels is highly state-dependent, with a markedly higher affinity for the inactivated state of the channel [1][2]. This biophysical property predicts enhanced drug binding in depolarized or ischemic tissue. The quantitative dissociation constants (Kd) for different channel states provide a precise parameter for modeling its action.

Sodium Channel Electrophysiology State-Dependent Block

Evidence Dimension 5: Tissue-Selective Sodium Channel Blockade: Higher Affinity for Atrial vs. Ventricular Myocytes

Ro 22-9194 demonstrates a quantitative difference in its affinity for sodium channels in atrial tissue versus ventricular tissue, a property not typically well-characterized for all Class I agents [1]. This higher atrial affinity could be relevant for studies focusing on supraventricular arrhythmias.

Atrial Fibrillation Tissue Selectivity Sodium Channel

Validated Application Scenarios for Ro 22-9194 (106134-33-2) Based on Quantitative Evidence


Investigating Polypharmacology at the Sodium Channel/Thromboxane Axis

Ro 22-9194 is uniquely suited for experimental systems designed to explore the therapeutic potential of combined sodium channel blockade and Thromboxane A2 (TXA2) synthase inhibition. Studies requiring a single agent that can simultaneously modulate both pathways should prioritize this compound, as it has been quantitatively demonstrated to inhibit human platelet TXA2 synthase with an IC50 of 12 µM, a property absent in standard Class I comparators like mexiletine and disopyramide [1].

In Vivo Models of Ischemia/Reperfusion Arrhythmias

For in vivo efficacy studies in large animal models of coronary artery ligation and reperfusion, Ro 22-9194 offers a validated, highly effective tool. In a direct comparison, a 30 mg/kg total dose of Ro 22-9194 reduced the incidence of reperfusion-induced ventricular fibrillation from 73% (in vehicle-treated controls) to 13%, a level of efficacy that could not be replicated with the standard Class I agents mexiletine and disopyramide [1]. This makes it an essential positive control or test article for any such study.

Studying Intermediate-Kinetic Sodium Channel Blockers

Ro 22-9194 is a definitive tool compound for studying the 'intermediate' kinetic class of sodium channel blockers. Its defined recovery time constant (tau_R) of 9.3 seconds distinguishes it from faster (Class Ib) and slower (Class Ic) blockers [1]. This property is particularly valuable in electrophysiology studies investigating rate-dependent block, where its faster recovery kinetics compared to agents like moricizine (tau_R = 26.4 s) [2] provide a clear experimental control.

Investigating State- and Tissue-Dependent Sodium Channel Blockade

Ro 22-9194 is an ideal compound for mechanistic studies of state- and tissue-dependent drug action. Its well-characterized 17.5-fold higher affinity for the inactivated state of the sodium channel (Kd = 10.3 µM) over the rested state (Kd = 180 µM) [1] allows for precise modeling of drug behavior in depolarized tissue (e.g., during ischemia). Furthermore, its 3.1-fold higher affinity for inactivated channels in atrial myocytes (Kd = 3.3 µM) compared to ventricular myocytes (Kd = 10.3 µM) [2] makes it a valuable tool for exploring atrial-selective pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 22-9194

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.